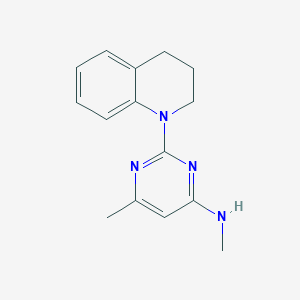
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that features a quinoline and pyrimidine moiety
Vorbereitungsmethoden
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Synthesis of N,6-dimethylpyrimidin-4-amine: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with N,6-dimethylpyrimidin-4-amine under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain pathogens and diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline and pyrimidine derivatives. Compared to these, 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:
- 3,4-dihydroquinoline derivatives
- N-methylpyrimidine derivatives
- Quinoline-pyrimidine hybrids
These compounds may share some properties but differ in their specific activities and applications.
Eigenschaften
Molekularformel |
C15H18N4 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-11-10-14(16-2)18-15(17-11)19-9-5-7-12-6-3-4-8-13(12)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
HNQPLQCZTGQHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
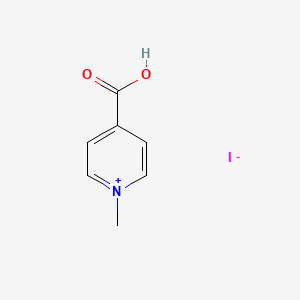
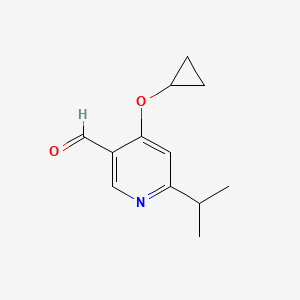

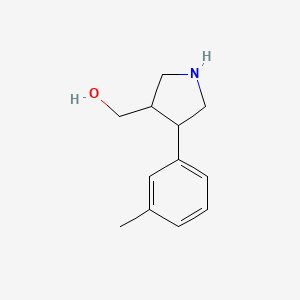
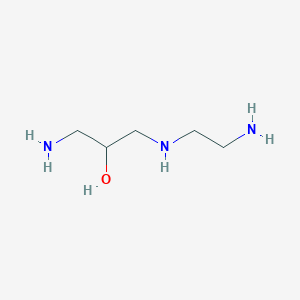
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)

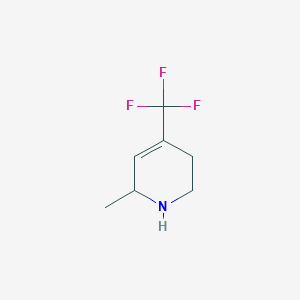
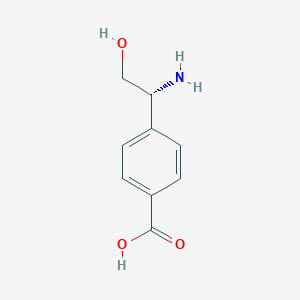
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
